molecular formula C24H24ClN3O3 B2531443 N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 906159-53-3

N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2531443
CAS No.: 906159-53-3
M. Wt: 437.92
InChI Key: PPNANEBZPSTJFI-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research applications. This compound features a molecular architecture that incorporates a 2-chlorobenzyl group, a furan-2-yl ethyl chain, and a 3,4-dihydroisoquinoline unit, a scaffold noted in medicinal chemistry research. While the specific biological data for this exact compound requires investigation, structurally related molecules have demonstrated a range of interesting pharmacological properties in screening studies. For instance, N-arylidihydroisoquinoline derivatives have been reported to possess notable anti-inflammatory, antimicrobial, and psychotropic (e.g., sedative) activities in vivo . Furthermore, oxalamide compounds with similar aromatic and heteroaromatic substitutions have been identified as potent modifiers of taste, functioning as sweet and umami flavor enhancers, which makes them subjects of interest in the study of taste reception . This combination of structural features makes this compound a compelling candidate for researchers in chemical biology and drug discovery for profiling against various biological targets, including central nervous system receptors, inflammatory pathways, and antimicrobial assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-20-9-4-3-7-18(20)14-26-23(29)24(30)27-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNANEBZPSTJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H24_{24}ClN3_3O3_3
  • Molecular Weight : 437.9 g/mol
  • CAS Number : 906159-53-3

Biological Activity Overview

The biological activity of the compound has been primarily investigated in the context of its potential as an inhibitor in various biochemical pathways.

Antitumor Activity

Research indicates that derivatives of the compound exhibit significant antitumor properties. For instance, similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline and furan moieties can enhance potency against specific cancer types.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes involved in cancer progression:

  • Dipeptidyl Peptidase IV (DPP-IV) : Some studies report that related compounds have IC50 values below 100 nM, indicating strong inhibition potential against this enzyme, which is crucial in glucose metabolism and implicated in diabetes and cancer .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties. Compounds with similar structures have been linked to reduced neuroinflammation and improved cognitive function in animal models, potentially through modulation of neurotrophic factors .

Case Studies

StudyFindings
Antitumor Efficacy A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 20 μM .
Enzyme Inhibition Inhibitory assays revealed that modifications to the furan ring significantly enhanced DPP-IV inhibition compared to parent compounds .
Neuroprotection Animal models treated with similar oxalamide derivatives exhibited improved outcomes in models of Alzheimer's disease, suggesting a mechanism involving anti-inflammatory pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Modulation of Gene Expression : The compound may influence transcription factors associated with inflammation and tumor progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several derivatives, differing primarily in substituents and core frameworks. Key comparisons include:

Compound Key Structural Differences Biological/Physicochemical Notes
N1-(4-Fluorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide (CAS: 903258-85-5) 4-Fluorobenzyl vs. 2-chlorobenzyl substitution; identical dihydroisoquinoline and furan moieties Similar molecular weight (421.5 g/mol) and backbone; fluorobenzyl may alter electronic properties
N-(2-(3,4-Dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide (CAS: 898433-13-1) Benzamide core vs. oxalamide; 3-fluorophenyl substitution Amide vs. oxalamide linker may affect hydrogen-bonding capacity and target affinity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide linker; thiazole and dichlorophenyl substituents Structural simplicity; potential for metal coordination via thiazole and amide groups

Crystallographic and Conformational Insights

  • The dihydroisoquinoline and furan groups in the target compound introduce steric bulk and conformational rigidity. This contrasts with simpler analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where the dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, creating a planar mismatch that may influence packing and solubility .
  • Hydrogen-bonding patterns in oxalamides (e.g., N–H···O interactions) are critical for stability and intermolecular interactions, as observed in inversion dimers of thiazolyl acetamides .

Pharmacological Potential (Inferred)

While direct pharmacological data for the target compound are absent, structurally related compounds exhibit bioactivity:

  • 5-Fluorouracil (5-FU) Derivatives : Though distinct in structure, 5-FU analogues highlight the importance of halogenated aromatic groups (e.g., 2-chlorobenzyl) in antimetabolite activity .

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